2-Amino-1-(4-bromophenyl)ethanone synthesis and characterization
2-Amino-1-(4-bromophenyl)ethanone synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-1-(4-bromophenyl)ethanone
Introduction
2-Amino-1-(4-bromophenyl)ethanone, also known as 2-amino-4'-bromoacetophenone, is a pivotal chemical intermediate in the field of medicinal chemistry and drug development.[1][2] Its structure, featuring a bromo-substituted phenyl ring, a ketone, and a primary amine, provides a versatile scaffold for the synthesis of a wide array of more complex, biologically active molecules.[2] This guide serves as a comprehensive technical resource for researchers and scientists, offering a detailed exploration of a robust synthetic pathway, the underlying chemical principles, and the analytical techniques required for its thorough characterization. The hydrochloride salt of this compound is frequently prepared to enhance its stability and aqueous solubility, facilitating its use in subsequent synthetic steps.[2][3]
Strategic Approach to Synthesis
The synthesis of 2-amino-1-(4-bromophenyl)ethanone is most effectively achieved through a multi-step process designed to ensure high purity and yield while minimizing side reactions. A common and reliable strategy involves two primary stages: the α-bromination of a commercially available precursor, followed by the introduction of the amino group.
Rationale for the Synthetic Pathway
Direct amination of an α-halo ketone using ammonia is often plagued by polyalkylation, where the newly formed primary amine product, being nucleophilic, reacts with remaining α-halo ketone to form secondary and tertiary amines, as well as quaternary ammonium salts. To circumvent this, the Gabriel synthesis is the method of choice.[4] This classic and dependable reaction utilizes potassium phthalimide as a protected source of ammonia.[5][6] The bulkiness of the phthalimide nucleophile prevents over-alkylation, ensuring the clean formation of the primary amine after a subsequent deprotection step.[4][5]
The overall workflow is outlined below:
Caption: Mechanism of the Gabriel Synthesis for the target compound.
Protocol:
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SN2 Reaction: To a solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add potassium phthalimide (1.1 eq). [7]Heat the mixture to 80-100 °C and stir for 2-3 hours. Monitor the reaction by TLC.
-
Isolation of Phthalimide Intermediate: After cooling, pour the reaction mixture into water to precipitate the N-(2-(4-bromophenyl)-2-oxoethyl)phthalimide. Collect the solid by filtration, wash with water, and dry.
-
Hydrazinolysis (Deprotection): Suspend the dried phthalimide intermediate in ethanol. Add hydrazine hydrate (1.2-1.5 eq) and heat the mixture to reflux for 2-4 hours. [5]During this time, a thick white precipitate of phthalhydrazide will form.
-
Work-up: Cool the mixture to room temperature. Acidify with concentrated HCl to dissolve the desired amine product and ensure the complete precipitation of phthalhydrazide.
-
Isolation of Free Base: Filter off the phthalhydrazide precipitate. Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃ solution) until basic (pH > 9) to precipitate the free amine, 2-amino-1-(4-bromophenyl)ethanone.
-
Purification: Collect the product by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if necessary.
Part 3: Preparation of 2-Amino-1-(4-bromophenyl)ethanone Hydrochloride
Conversion to the hydrochloride salt is a standard procedure for improving the handling and stability of amine compounds. [2] Protocol:
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Dissolution: Dissolve the purified 2-amino-1-(4-bromophenyl)ethanone free base in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Acidification: Slowly add a solution of hydrochloric acid in ether or dioxane with stirring.
-
Precipitation: The hydrochloride salt will immediately precipitate out of the solution.
-
Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove any excess acid, and dry under vacuum.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical Properties
| Property | 4-Bromoacetophenone (Starting Material) | 2-Amino-1-(4-bromophenyl)ethanone HCl (Final Product) |
| Molecular Formula | C₈H₇BrO [8] | C₈H₉BrClNO [9] |
| Molecular Weight | 199.04 g/mol [8] | 250.52 g/mol [9] |
| Appearance | White to off-white solid | Solid [3] |
| Melting Point | 49-51 °C | Not consistently reported, dependent on purity |
Spectroscopic Analysis
1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The presence of the α-bromine atom in the intermediate and the final product has an electron-withdrawing effect that typically shifts the carbonyl (C=O) stretching frequency to a higher wavenumber compared to the starting material. [10]
| Functional Group | 4-Bromoacetophenone (cm⁻¹) | 2-Amino-1-(4-bromophenyl)ethanone (Expected, cm⁻¹) |
|---|---|---|
| N-H Stretch (amine) | N/A | ~3300-3400 (two bands for primary amine) |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |
| C=O Stretch (ketone) | ~1685 [11] | ~1690-1705 |
| Aromatic C=C Stretch | ~1585, ~1485 | ~1590, ~1480 |
| C-Br Stretch | ~500-600 | ~500-600 |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (CH₂) protons adjacent to the carbonyl and amino groups, and the amine (NH₂) protons. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The CH₂ protons will appear as a singlet, and the NH₂ protons will typically be a broad singlet that can exchange with D₂O.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the four unique aromatic carbons (two substituted, two unsubstituted), and the methylene carbon.
Expected ¹H NMR Data (for free base in CDCl₃):
-
δ ~7.8-7.9 ppm: Doublet, 2H (Aromatic protons ortho to C=O)
-
δ ~7.5-7.6 ppm: Doublet, 2H (Aromatic protons ortho to Br)
-
δ ~4.2-4.3 ppm: Singlet, 2H (-COCH₂N-)
-
δ ~1.8-2.5 ppm: Broad Singlet, 2H (-NH₂)
3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity), which is a definitive indicator of a single bromine atom in the molecule.
-
Expected Molecular Ion (M⁺) for C₈H₈BrNO: m/z = 213 and 215 [1]* Key Fragmentation: A prominent peak corresponding to the loss of the aminomethyl radical (•CH₂NH₂) leading to the 4-bromobenzoyl cation at m/z = 183 and 185 is expected.
Conclusion
This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 2-amino-1-(4-bromophenyl)ethanone and its hydrochloride salt. By employing the Gabriel synthesis, researchers can reliably produce this valuable intermediate while avoiding common side reactions. The described analytical methods—IR, NMR, and MS—form a self-validating system to ensure the structural integrity and purity of the final product, making it suitable for its intended applications in pharmaceutical research and organic synthesis.
References
-
The Gabriel Synthesis - Chemistry Steps . Chemistry Steps. [Link]
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
Gabriel Synthesis - Organic Chemistry Tutor . Organic Chemistry Tutor. [Link]
-
Gabriel synthesis - Grokipedia . Grokipedia. [Link]
-
Gabriel Synthesis: Mechanism & Examples - NROChemistry . NROChemistry. [Link]
-
2-Amino-1-(4-bromophenyl)ethanone | C8H8BrNO | CID 21639 - PubChem . National Center for Biotechnology Information. [Link]
- JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents.
-
Ethanone, 1-(4-bromophenyl)- - NIST WebBook . National Institute of Standards and Technology. [Link]
-
Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1) - Cheméo . Cheméo. [Link]
-
Ethanone, 1-(4-bromophenyl)- - NIST WebBook . National Institute of Standards and Technology. [Link]
-
Ethanone, 1-(4-bromophenyl)- - NIST WebBook . National Institute of Standards and Technology. [Link]
-
1-(2-Amino-4-bromophenyl)ethanone | C8H8BrNO | CID 14503614 - PubChem . National Center for Biotechnology Information. [Link]
-
2-Amino-4'-bromoacetophenone | CAS#:7644-04-4 | Chemsrc . Chemsrc. [Link]
-
The Gabriel Synthesis - Master Organic Chemistry . Master Organic Chemistry. [Link]
-
Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) - precursors for dyes and drugs - PubMed . National Center for Biotechnology Information. [Link]
-
Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives . HETEROCYCLES, Vol. 85, No. 8, 2012. [Link]
-
Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone . Molbank 2024, 2024(1), M1827. [Link]
-
Supporting information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure . Organic Syntheses. [Link]
Sources
- 1. 2-Amino-1-(4-bromophenyl)ethanone | C8H8BrNO | CID 21639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydro… [cymitquimica.com]
- 3. 2-Amino-1-(4-bromophenyl)ethanone hydrochloride [cymitquimica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
